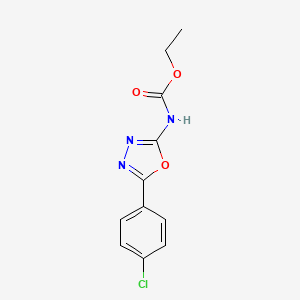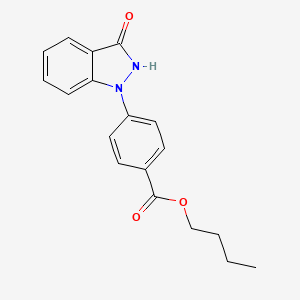
Butyl 4-(3-oxo-2,3-dihydro-1h-indazol-1-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 4-(3-oxo-2,3-dihydro-1h-indazol-1-yl)benzoate is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a butyl ester group attached to a benzoate moiety, which is further linked to an indazole ring system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(3-oxo-2,3-dihydro-1h-indazol-1-yl)benzoate typically involves the condensation of 3-oxo-2,3-dihydro-1h-indazole with butyl 4-bromobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification methods.
化学反応の分析
Types of Reactions
Butyl 4-(3-oxo-2,3-dihydro-1h-indazol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of carboxylic acid derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Potential use as a precursor for the synthesis of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of Butyl 4-(3-oxo-2,3-dihydro-1h-indazol-1-yl)benzoate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
類似化合物との比較
Similar Compounds
Butyl 4-(3-oxo-2,3-dihydro-1h-indazol-1-yl)benzoate: Known for its potential anticancer properties.
4-(2-Oxo-3H-benzimidazol-1-yl)butanoic acid: Exhibits anti-inflammatory and analgesic activities.
3-amino-1H-indazole-1-carboxamides: Known for their antiproliferative activity against neoplastic cell lines
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities. Its combination of an indazole ring with a butyl ester group and a benzoate moiety makes it a versatile compound for various scientific research applications .
特性
CAS番号 |
20943-48-0 |
|---|---|
分子式 |
C18H18N2O3 |
分子量 |
310.3 g/mol |
IUPAC名 |
butyl 4-(3-oxo-2H-indazol-1-yl)benzoate |
InChI |
InChI=1S/C18H18N2O3/c1-2-3-12-23-18(22)13-8-10-14(11-9-13)20-16-7-5-4-6-15(16)17(21)19-20/h4-11H,2-3,12H2,1H3,(H,19,21) |
InChIキー |
WSZNWXBQIWOIHW-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-Methoxyacridin-9-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide](/img/structure/B12932371.png)
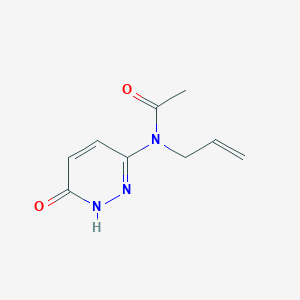
![5-Benzylidene-2-ethylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12932375.png)


![Bicyclo[4.3.1]decan-10-one](/img/structure/B12932401.png)
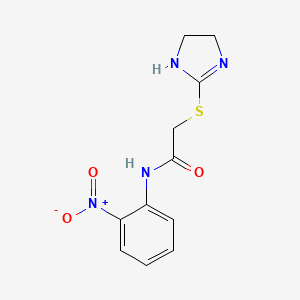

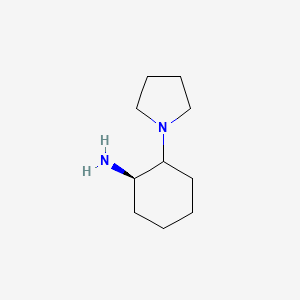

![1,1-Difluorospiro[2.5]octan-5-amine](/img/structure/B12932444.png)

